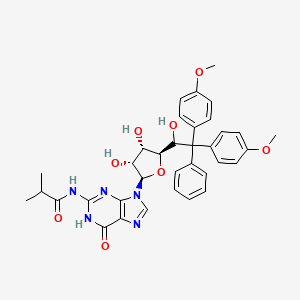

![molecular formula C10H18N2O2 B570614 Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate CAS No. 122848-57-1](/img/structure/B570614.png)

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

概要

説明

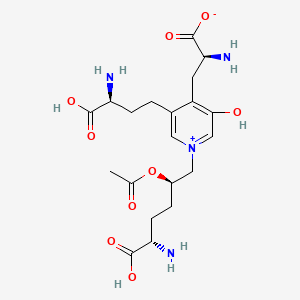

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 . It is also known by its IUPAC name, this compound .

Synthesis Analysis

The synthesis of this compound involves a reaction with hydrogen in methanol under certain conditions . The reaction conditions include a temperature of 20℃ and a duration of 1.5 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3 .Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 198.26 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Efficient scalable synthesis routes for enantiomerically pure tert-butyl azabicycloheptane carboxylates have been developed, improving on previous methods with innovative approaches and yielding significant amounts of the compound (Maton et al., 2010).

Piperidine derivatives, which are synthesized through intramolecular nucleophilic opening of the oxirane ring in tert-butyl azabicycloheptane carboxylates, have been explored for various applications (Moskalenko & Boev, 2014).

Conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including glutamic acid analogues synthesized from L-serine, indicate potential applications in biochemical and pharmaceutical research (Hart & Rapoport, 1999).

Tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, synthesized via regioselective ring-opening of a racemic N-Boc-protected azabicycloheptane, serves as a scaffold for the preparation of substituted piperidines, indicating potential in synthetic chemistry and drug design (Harmsen et al., 2011).

Synthesis of substituted diazabicycloheptanes from pyrrolidine suggests potential applications in designing novel compounds with multiple conformations in solution (Yakovlev, Lobanov, & Potekhin, 2000).

Bifunctional tert-butyl azaspiroheptane carboxylates provide a convenient entry point to novel compounds, enhancing chemical space exploration complementary to piperidine ring systems (Meyers et al., 2009).

Chiral penam-3-carboxylic acid and its substituted derivatives, synthesized from D-cysteine methyl ester and tert-butyl formylacetate, are crucial in the study of penicillin-type β-lactams (Chiba et al., 1989).

The intermediacy of diazirinylidene in the fragmentation of butyl azirine carboxylates supports its role in the formation of unique compounds through cycloaddition and O-H insertion reactions (Hanzlová et al., 2014).

The synthesis of halo-substituted diazabicycloheptanones and their transformations into pyrrolidines and perhydroazirinopyrroles highlight their diverse pharmacological profiles and usefulness as organic synthons (Kumar, Kulia, Singh, & Bhargava, 2016).

Safety and Hazards

The safety information for Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate indicates that it has a GHS07 signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCQQZHIBTVQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674240 | |

| Record name | tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122848-57-1 | |

| Record name | tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B570532.png)

![Ethanone, 1-(2-methyl-3-methylene-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo-](/img/no-structure.png)

![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)